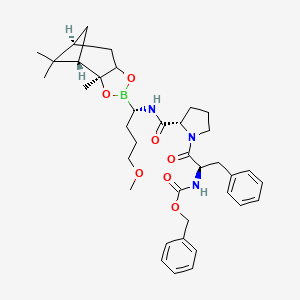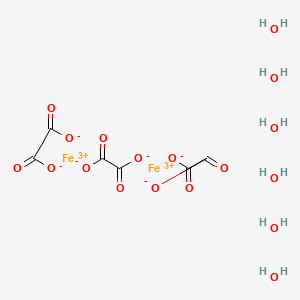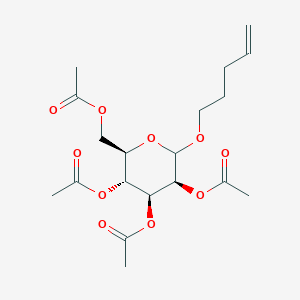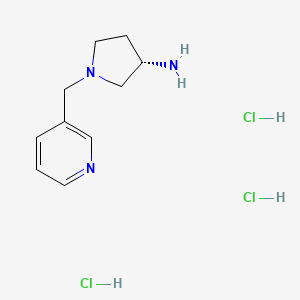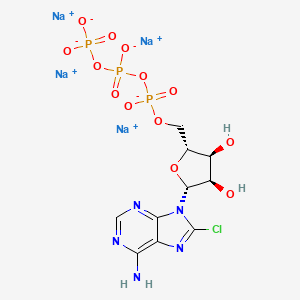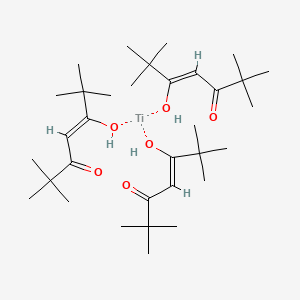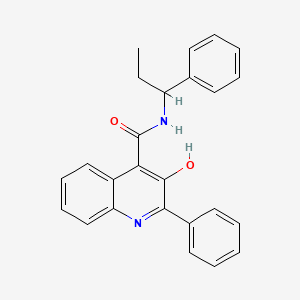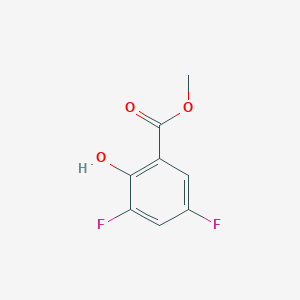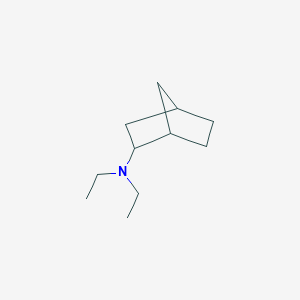![molecular formula C14H18F3N3O5 B1143101 4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide CAS No. 181148-00-5](/img/structure/B1143101.png)
4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions starting from basic cyclohexanone derivatives, as seen in the synthesis of methyl-2,4-bis(cyclohexane)dispiro-1,2,3,4,4a,5,6,7-octahydro-(1H,3H)-quinazoline-8-carbodithioate from cyclohexanone and carbon disulfide, characterized by spectroscopic methods (Contreras et al., 2001).
Applications De Recherche Scientifique
1. Monoclonal Antibody Production
- Application Summary: This compound has been used to improve monoclonal antibody production in Chinese hamster ovary cell cultures . The compound was found to increase monoclonal antibody production by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
- Methods of Application: The compound was screened among 23,227 chemicals for its ability to improve cell-specific antibody production in recombinant Chinese hamster ovary cells .
- Results: The compound was found to increase monoclonal antibody production. It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
2. Antibacterial and Antitubercular Activity
- Application Summary: A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity . Some of the synthesized compounds showed strong antibacterial and antitubercular properties .
- Methods of Application: The compounds were synthesized and then tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .
- Results: The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . A molecular docking investigation revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .
3. Anticonvulsant Properties
- Application Summary: A series of original hybrid pyrrolidine-2,5-dione derivatives, including “4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide”, were discovered with potent anticonvulsant properties . These compounds showed broad-spectrum activity in widely accepted animal seizure models .
- Methods of Application: The compounds were synthesized and then tested for their ability to inhibit calcium currents mediated by Cav 1.2 (L-type) channels .
- Results: The most potent anticonvulsant activity and favorable safety profile was demonstrated for one of the compounds . It also proved effective in various pain models .
4. Polymer Stabilization
- Application Summary: “4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide” has been used as a stabilizer for sulfur-cured polymers such as NR, IR, SBR, and BR . It provides long-term thermal stability and can improve the degree of cross-linking that degrades during processing or over the lifespan of the polymer .
- Methods of Application: The compound is added to the polymer during the curing process .
- Results: The compound can provide long-term thermal stability to the polymer and improve the degree of cross-linking .
5. Improved Monoclonal Antibody Production
- Application Summary: This compound has been used to improve monoclonal antibody production in recombinant Chinese hamster ovary cells . The compound was found to increase monoclonal antibody production by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
- Methods of Application: The compound was screened among 23,227 chemicals for its ability to improve cell-specific antibody production .
- Results: The compound was found to increase monoclonal antibody production. It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
6. Polymer Stabilization
- Application Summary: This compound has been used as a stabilizer for sulfur-cured polymers such as NR, IR, SBR, and BR . It provides long-term thermal stability and can improve the degree of cross-linking that degrades during processing or over the lifespan of the polymer .
- Methods of Application: The compound is added to the polymer during the curing process .
- Results: The compound can provide long-term thermal stability to the polymer and improve the degree of cross-linking .
Propriétés
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c13-14-12(18)9-3-1-8(2-4-9)7-15-10(16)5-6-11(15)17/h5-6,8-9H,1-4,7,13H2,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLZUECTWAELHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901128973 |
Source


|
| Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901128973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide | |
CAS RN |
181148-00-5 |
Source


|
| Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181148-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901128973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


